molecular formula C9H14N2O2S B3748886 5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 3362-19-4

5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3748886
CAS No.: 3362-19-4
M. Wt: 214.29 g/mol
InChI Key: DDGRZXJIANCRAC-UHFFFAOYSA-N
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Description

5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound known for its unique structure and properties It belongs to the class of diazinane derivatives and is characterized by the presence of a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of diethyl malonate with thiourea under acidic conditions. The reaction proceeds through a series of steps including cyclization and methylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted diazinane derivatives .

Scientific Research Applications

5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diazinane ring structure allows for interactions with various biological pathways, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but lacks the methyl group.

    5,5-Dimethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with different alkyl groups.

Uniqueness

5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Properties

IUPAC Name

5,5-diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRZXJIANCRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)N(C1=O)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364137
Record name ST088581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3362-19-4
Record name ST088581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5,5-Diethyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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